molecular formula C4H9ClN4 B1457377 [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride CAS No. 1956355-36-4

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1457377
CAS No.: 1956355-36-4
M. Wt: 148.59 g/mol
InChI Key: HANGPYVCYWZELW-UHFFFAOYSA-N
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Description

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound known for its stability and solubility in water and certain organic solvents. It appears as a white crystalline solid at room temperature . This compound is often used in various organic synthesis reactions and has applications in different scientific fields.

Properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANGPYVCYWZELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and ammonium chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride can be compared with other triazole derivatives such as:

Biological Activity

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and applications.

Overview of the Compound

This compound is characterized by its stability and solubility in various solvents. It is primarily utilized as a reagent in organic synthesis but has also been evaluated for its cytotoxic effects against cancer cell lines. The compound's structure includes a triazole ring, which is known for its significant biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Cellular Interaction : The compound interacts with various cellular components, influencing cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and induce apoptosis in certain cancer cell lines.
  • Enzyme Modulation : The triazole ring can bind to metal ions and enzymes, modulating their activity. This interaction may lead to inhibition or activation of critical biological pathways.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HEPG2 (Liver)5.67
MCF7 (Breast)6.12
SW1116 (Colon)7.45

These values indicate the concentration required to inhibit cell growth by 50%, suggesting potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it may possess inhibitory effects against various pathogens due to the presence of the triazole moiety, which is known for its antifungal and antibacterial activities.

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., this compound was evaluated alongside other triazole derivatives. The compound demonstrated promising results in inhibiting the growth of multiple cancer cell lines with varying IC50 values . This study highlights its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, reinforcing the compound's potential utility in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride
Reactant of Route 2
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[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride

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